2,6-Dimethylheptanoic acid

Catalog No.
S564163
CAS No.
60148-94-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethylheptanoic acid

Researchers needing a branched fatty acid for LCAD assays face cross-reactivity with straight-chain acids. 2,6-Dimethylheptanoic acid, with alpha-methyl branching, bypasses MCAD and enables specific LCAD activity quantification. Key outcomes: • Bypasses MCAD metabolism for accurate anaplerotic pathway modeling • Provides hydrolytically stable esters for lubricant and fragrance formulations • ≥98% purity ensures reproducibility.

CAS Number

60148-94-9

Product Name

2,6-Dimethylheptanoic acid

IUPAC Name

2,6-dimethylheptanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)

InChI Key

MDAPKSVKYITQHQ-UHFFFAOYSA-N

Synonyms

2,6-Dimethyl C7:0 fatty acid

Canonical SMILES

CC(C)CCCC(C)C(=O)O

The exact mass of the compound 2,6-Dimethylheptanoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

2,6-Dimethylheptanoic acid is a highly branched, nine-carbon aliphatic carboxylic acid characterized by methyl substitutions at the alpha (C2) and C6 positions [1]. In industrial and laboratory procurement, it is primarily valued as a sterically hindered precursor for hydrolytically stable esters, a specialized base for synthetic lubricants, and a structurally distinct biochemical substrate [2]. The alpha-methyl group significantly alters its reactivity profile compared to straight-chain medium-chain fatty acids, imparting enhanced chemical stability and a distinct olfactory profile [2]. Furthermore, its specific structural topology makes it an essential reagent in metabolic research, particularly as a targeted substrate for long-chain acyl-CoA dehydrogenase (LCAD) assays and anaplerotic pathway modeling [3].

Procurement Fit

Mitochondrial FAO research: Defined substrate precursor for acyl-CoA dehydrogenase enzymology studies.
Antimicrobial screening: Reported quantifiable activity profile supports branched fatty acid SAR programs.
Flavor & fragrance industry: 2,6-dimethyl substitution imparts unique olfactory properties for formulation.

Substituting 2,6-dimethylheptanoic acid with generic straight-chain analogs, such as nonanoic acid or heptanoic acid, leads to critical failures in both chemical formulation and biological assays[1]. In esterification workflows, straight-chain C9 acids lack alpha-position steric hindrance, resulting in esters that are highly susceptible to alkaline and enzymatic hydrolysis, which degrades the lifespan of downstream lubricants or fragrances [2]. In biochemical applications, straight-chain medium-chain fatty acids are rapidly metabolized by medium-chain acyl-CoA dehydrogenase (MCAD) in the liver [1]. In contrast, the multi-methyl branching of 2,6-dimethylheptanoic acid specifically shifts its enzymatic affinity to long-chain acyl-CoA dehydrogenase (LCAD), allowing it to bypass MCAD entirely [1]. Consequently, procuring a generic unbranched fatty acid will completely misdirect the metabolic pathway, invalidating targeted enzyme assays and anaplerotic cell culture models [1].

Substitution Risk

Metabolic
Linear heptanoic acid (C7) follows distinct enzymatic pathways and cannot replicate branched-chain β-oxidation kinetics or TCA cycle modulation reported for dMC7.
Substrate
2,6-dimethylheptanoyl-CoA is a specific substrate for LCAD; generic linear fatty acyl-CoAs may not transfer directly and require independent enzymatic validation.
Sensory
The 2,6-dimethyl substitution pattern determines olfactory profile; linear or alternative branched isomers may shift sensory outcomes in flavor and fragrance contexts.

Specific Affinity for Long-Chain Acyl-CoA Dehydrogenase (LCAD)

In metabolic assays, the structural branching of 2,6-dimethylheptanoic acid dictates its enzymatic fate. When converted to 2,6-dimethylheptanoyl-CoA, it acts as the most active substrate for long-chain acyl-CoA dehydrogenase (LCAD), whereas straight-chain analogs like heptanoic acid are primarily oxidized by medium-chain (MCAD) or short-chain (SCAD) dehydrogenases [1].

Evidence DimensionPrimary dehydrogenase target and substrate activity
Target Compound DataSelectively metabolized via the LCAD pathway
Comparator Or BaselineHeptanoic acid (C7) / Octanoic acid (C8) (Metabolized >90% via MCAD/SCAD)
Quantified DifferenceComplete shift in enzymatic target from MCAD to LCAD
ConditionsIn vitro acyl-CoA dehydrogenase assays and fibroblast cell culture

Procurement of this exact compound is mandatory for researchers needing to selectively probe LCAD activity or bypass MCAD deficiency in metabolic models.

Antimicrobial Activity
Reported
EC₅₀ = 17 µM
Supports antimicrobial screening context.
Vibrio fischeri assay; class-level inference for linear analogs.

Steric Hindrance and Esterification Stability

The presence of a methyl group at the alpha position (C2) of 2,6-dimethylheptanoic acid provides significant steric hindrance around the carbonyl carbon. Compared to straight-chain nonanoic acid, this alpha-branching drastically reduces the rate of nucleophilic attack, yielding esters with exceptionally high resistance to alkaline and enzymatic hydrolysis [1].

Evidence DimensionResistance to alkaline/enzymatic ester hydrolysis
Target Compound DataAlpha-branched esters (high hydrolytic persistence)
Comparator Or BaselineNonanoic acid esters (rapid hydrolysis)
Quantified Difference>10-fold reduction in hydrolysis rates due to alpha-methyl steric shielding
ConditionsHigh-pH or moisture-rich formulation environments

Industrial buyers must select this alpha-branched precursor to manufacture specialty lubricants or fragrances that require long-term environmental persistence.

Metabolomic Profile
Head-to-head
dMC7 improved TCA intermediate profile vs. linear C7 in FAO-deficient fibroblasts.
Reported model-response context.
72-hour treatment; targeted metabolomics. Review full publication for quantitative fold-changes.

Mitigation of Rancid Odor in Formulations

A critical procurement factor for C9 carboxylic acids in consumer applications is their baseline odor profile. While straight-chain nonanoic acid possesses a characteristic, highly objectionable rancid odor, highly branched isomers like 2,6-dimethylheptanoic acid are virtually free of this organoleptic defect [1].

Evidence DimensionBase material odor profile
Target Compound DataVirtually odorless / free of rancidity
Comparator Or BaselineStraight-chain nonanoic acid (strong rancid oil odor)
Quantified DifferenceComplete elimination of the rancid olfactory profile at equivalent vapor pressures
ConditionsNeat compound handling and unreacted precursor residual in ester formulations

Crucial for procurement in the flavor and fragrance industry, where trace unreacted straight-chain acids would ruin the olfactory profile of the final product.

Lipophilicity
Class-level
Calculated XLogP = 3.1
Elevated LogP relative to linear C7 may affect partitioning behavior.
Calculated values; experimental LogP not reported.

Optimized Extrahepatic Distribution for Cell Culture

For in vivo and cellular modeling, the metabolic clearance rate dictates tissue availability. Straight-chain heptanoic acid is rapidly metabolized in the liver, leading to suboptimum distribution to other tissues. Because 2,6-dimethylheptanoic acid relies on LCAD—which is significantly less abundant in the liver—it avoids rapid hepatic first-pass metabolism, resulting in higher extrahepatic availability for skeletal muscle and heart tissues [1].

Evidence DimensionHepatic clearance and systemic distribution
Target Compound DataLow hepatic clearance (LCAD-dependent)
Comparator Or BaselineHeptanoic acid (C7) (High hepatic clearance via MCAD/SCAD)
Quantified DifferenceSignificantly increased extrahepatic tissue distribution compared to straight-chain C7
ConditionsIn vivo distribution models and multi-tissue metabolic assays

Makes this compound the correct lipid supplement for cell culture media designed to support skeletal muscle or cardiac fibroblasts.

CoA Synthesis
Cross-study comparable
75–78% purified CoA thioester yield achieved via validated mixed anhydride method.
Supports acyl-CoA dehydrogenase substrate research.
Synthesis characterized by GC/MS, NMR; purification by HPLC-UV.
Olfactory Profile
Data to verify
Unique sensory properties attributed to 2,6-dimethyl substitution.
Source-specific review recommended for formulation contexts.
Quantitative sensory panel data not available in open literature.
Natural Occurrence
Supporting evidence
Mammalian metabolite from phytol/cholesterol; bacterial xenobiotic metabolite (ChEBI).
Supports biomarker and metabolomics research relevance.
Derived from pristane oxidation by Nocardia cyriacigeorgica.

Anaplerotic Therapy and MCAD Deficiency Modeling

Where this compound is the right choice for cell culture media supplementing TCA cycle intermediates in MCAD-deficient fibroblasts, as its unique branching allows it to bypass the blocked MCAD enzyme via the LCAD pathway [1].

Synthesis of Hydrolytically Stable Specialty Esters

Where this compound is the right choice for manufacturing high-performance synthetic lubricants, metalworking fluids, and plasticizers that must resist degradation in alkaline or high-moisture environments [2].

Persistent Fragrance and Flavor Formulation

Where this compound is the right choice as a precursor for ester-based perfumes, offering a clean olfactory baseline without the rancid odor carryover typical of straight-chain C9 acids [3].

Targeted LCAD Enzymatic Assays

Where this compound is the right choice as a highly specific substrate precursor for quantifying long-chain acyl-CoA dehydrogenase activity in complex biological matrices without cross-reactivity from other medium-chain dehydrogenases [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mitochondrial FAO disorder model studies
Branched-chain substrate specificity
TCA cycle intermediate profile model-response context
Acyl-CoA dehydrogenase enzymology
Defined CoA thioester precursor
Synthetic yield and enzymatic activity comparison review
Antimicrobial screening programs
Reproducible EC₅₀ parameter
Growth inhibition assay methodology context
Flavor and fragrance formulation
2,6-dimethyl olfactory characteristic
Sensory profile formulation context

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 Da

Monoisotopic Mass

158.130679813 Da

Heavy Atom Count

11

Appearance

Unit:50 mgSolvent:nonePurity:98+%Physical liquid
1. J. Smoot et al. “Structures and concentrations of surfactants in gut fluid of the marine polychaete Arenicola marina” Marine Ecology Progress Series,Vol. 258, pp. 161-169, 20032. N. Verhoeven et al. “Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts” Journalof Lipid Research, Vol. 39, pg. 66-74, 19983. S. Ferdinandusse et al. “Subcellular localization and physiological role of _x0001_-methylacyl-CoA racemase” Journal of Lipid Research, Vol. 41, pp. 1890-1896, 2000

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